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A comprehensive review of the safety and tolerability of the arginase inhibitor Numidargistat
(INCB01158) in comparison to established immunotherapeutic agents. This guide synthesizes

available clinical trial data to provide researchers, scientists, and drug development

professionals with an objective analysis of its safety profile.

Numidargistat, an investigational small molecule inhibitor of arginase, has been evaluated in

early-phase clinical trials, demonstrating a generally well-tolerated safety profile both as a

monotherapy and in combination with other immunotherapies. This guide provides a detailed

comparison of Numidargistat's safety with other classes of immunotherapies, including

immune checkpoint inhibitors and CAR-T cell therapy, supported by quantitative data from

clinical studies and detailed experimental protocols.

Comparative Safety Analysis
The safety profile of Numidargistat has been primarily established in the first-in-human, phase

1 clinical trial NCT0290314.[1][2] In this study, Numidargistat was administered as a

monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with

advanced or metastatic solid tumors.[1][2]

Numidargistat Adverse Events
In the monotherapy arm of the NCT0290314 trial, 107 patients received Numidargistat at

doses ranging from 50 to 150 mg twice daily.[1] The most frequently reported treatment-related
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adverse events were fatigue (9.3%) and nausea (9.3%).[1][3][4] Grade 3 or higher treatment-

emergent adverse events occurred in 45.8% of patients receiving monotherapy.[1][3][4]

When combined with pembrolizumab (153 patients receiving 50-100 mg of Numidargistat
twice daily), the most common treatment-related adverse events were diarrhea (16.3%) and

fatigue (15.0%).[1][3][4] Grade 3 or higher treatment-emergent adverse events were observed

in 51.7% of patients in the combination therapy group.[1][3][4] Importantly, early reports from

this trial noted that in the combination setting, there was no increase in the frequency or

severity of adverse effects compared to pembrolizumab as a single agent.[5]

Table 1: Common Treatment-Related Adverse Events of Numidargistat (INCB01158)

Adverse Event
Numidargistat
Monotherapy (n=107)[1][3]
[4]

Numidargistat +
Pembrolizumab (n=147)[1]
[3][4]

Fatigue 9.3% 15.0%

Nausea 9.3% -

Diarrhea - 16.3%

Table 2: High-Grade (≥3) Treatment-Emergent Adverse Events

Therapy Incidence of Grade ≥3 AEs

Numidargistat Monotherapy 45.8%[1][3][4]

Numidargistat + Pembrolizumab 51.7%[1][3][4]

Comparison with Other Immunotherapies
The safety profiles of established immunotherapies, such as immune checkpoint inhibitors and

CAR-T cell therapies, provide a benchmark for evaluating new agents like Numidargistat.
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Pembrolizumab (Anti-PD-1): Common adverse reactions (≥20% of patients) include fatigue,

musculoskeletal pain, rash, diarrhea, pyrexia, cough, decreased appetite, pruritus, dyspnea,

constipation, abdominal pain, nausea, and hypothyroidism.[6][7] Severe and fatal immune-

mediated adverse reactions can also occur.[7]

Nivolumab (Anti-PD-1): The most frequent adverse events include fatigue, rash,

musculoskeletal pain, pruritus, diarrhea, nausea, asthenia, cough, dyspnea, constipation,

decreased appetite, back pain, arthralgia, upper respiratory tract infection, and pyrexia.[8] A

meta-analysis of clinical trials reported the rate of grade 3-4 treatment-related adverse

events to be around 8%.[9]

Ipilimumab (Anti-CTLA-4): Common adverse effects (in ≥5% of patients) include fatigue,

diarrhea, pruritus, rash, and colitis.[10] Severe and fatal immune-mediated adverse reactions

are a known risk.[10] Treatment-related adverse events occur in approximately 70-88% of

patients, with dermatologic toxicities being the most common.[11]

CAR-T Cell Therapy:

This class of therapy is associated with unique and potentially life-threatening toxicities,

primarily Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated

Neurotoxicity Syndrome (ICANS).[12][13] CRS is a systemic inflammatory response that can

lead to high fever, hypotension, and organ dysfunction.[13] ICANS can manifest as a range of

neurological symptoms, from confusion and aphasia to seizures and cerebral edema.[12][14]

The incidence of CRS can be as high as 100% in some trials, with neurotoxicity occurring in up

to 67% of leukemia patients and 62% of lymphoma patients.[15]

Experimental Protocols
NCT0290314: A Phase 1 Study of Numidargistat (INCB001158)

This was a first-in-human, open-label, non-randomized, three-part, phase 1 study to evaluate

the safety, tolerability, pharmacokinetics, and pharmacodynamics of Numidargistat as a

monotherapy and in combination with pembrolizumab in patients with advanced/metastatic

solid tumors.[1][2][16]

Part 1 (Dose Escalation): Patients received escalating doses of Numidargistat as a

monotherapy (Part 1a) or in combination with pembrolizumab (Part 1b/1c) to determine the
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recommended Phase 2 dose (RP2D).[4][17]

Part 2 (Dose Expansion - Monotherapy): Additional patients were enrolled to receive

Numidargistat monotherapy at the RP2D to further evaluate safety and preliminary efficacy

in specific tumor types.[17]

Part 3 (Dose Expansion - Combination Therapy): Patients with specific types of

advanced/metastatic solid tumors (including NSCLC, melanoma, urothelial cancer, CRC,

gastric cancer, SCCHN, and mesothelioma) were enrolled in separate cohorts to receive

Numidargistat in combination with pembrolizumab at the RP2D.[18]

Inclusion Criteria: Key inclusion criteria included age ≥18 years, histologically or cytologically

confirmed metastatic or locally advanced cancer not amenable to local therapy, an ECOG

performance status of 0-1, and adequate organ function.[17][18]

Exclusion Criteria: Notable exclusion criteria included known deficiencies or suspected defects

in the urea cycle, active or unstable brain metastases, and active, known, or suspected

autoimmune disease.[17]

Assessments: The primary endpoint was safety, assessed through the monitoring of adverse

events (AEs), laboratory values, vital signs, and physical examinations.[4] AEs were graded

according to the National Cancer Institute Common Terminology Criteria for Adverse Events

(NCI-CTCAE).[19]

Visualizing the Science
To better understand the context of Numidargistat's mechanism and the clinical trial design,

the following diagrams are provided.
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Caption: Numidargistat's mechanism of action in the tumor microenvironment.
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Caption: Workflow of the NCT0290314 Phase 1 clinical trial for Numidargistat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Numidargistat Safety Profile: A Comparative Analysis
with Other Immunotherapies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609684#how-does-numidargistat-s-safety-profile-
compare-to-other-immunotherapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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